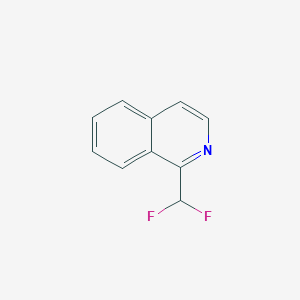

1-(Difluoromethyl)isoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H7F2N |

|---|---|

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

1-(difluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H7F2N/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |

Clave InChI |

UKBWXWXLIBDPFU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CN=C2C(F)F |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Difluoromethyl Isoquinoline and Its Derivatives

Strategies for Difluoromethylation of Isoquinoline (B145761) Scaffolds

The direct introduction of a difluoromethyl group onto the isoquinoline core presents a formidable challenge. Researchers have devised several innovative strategies, primarily revolving around radical-mediated processes and, to a lesser extent, traditional nucleophilic and electrophilic approaches. These methods aim to achieve high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Radical difluoromethylation has become a powerful and versatile tool for creating C-CF2H bonds. researchgate.net These reactions generally proceed under mild conditions, tolerate a wide array of functional groups, and utilize various readily accessible difluoromethyl radical precursors.

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of difluoromethylated isoquinolines and related N-heterocycles. researchgate.net A common approach involves the photoredox-catalyzed radical difluoromethylation of isocyanides to produce a variety of difluoromethylated phenanthridines and isoquinolines. acs.org In these reactions, an electrophilic S-(difluoromethyl)diarylsulfonium salt serves as an effective precursor to the difluoromethyl radical upon excitation of a photocatalyst. researchgate.netacs.org

Organic dyes and iridium complexes are commonly employed as photocatalysts. For instance, the synthesis of CF2H-containing isoquinoline-1,3-diones has been achieved using Eosin B as a metal-free organic photocatalyst and sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethyl source. researchgate.net Similarly, iridium photocatalysts like fac-Ir(ppy)3 have been used for the tandem difluoromethylation and cyclization of N-arylacrylamides to yield difluoromethylated heterocycles. nih.gov A notable advancement is the combination of photochemistry with continuous flow technology, which has been shown to significantly improve reaction yields for the synthesis of difluoromethylated indole[2,1-a]isoquinoline derivatives, achieving an 83% yield in flow compared to 0% in a batch process. acs.orgnih.gov

Table 1: Examples of Visible-Light-Mediated Synthesis of Difluoromethylated Isoquinoline Derivatives

| Starting Material | CF2H Source | Photocatalyst | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Vinyl Isocyanides | Bromodifluoroacetic derivatives | Not specified (Visible Light) | 1-Difluoroalkylated isoquinolines | Moderate to Good | rsc.org |

| Isocyanides | S-(Difluoromethyl)diarylsulfonium salt | Not specified (Visible Light) | Difluoromethylated isoquinolines | Moderate to Excellent | acs.org |

| N-Benzamides | NaSO2CF2H | Eosin B | CF2H-containing isoquinoline-1,3-diones | 52-79% | researchgate.netnih.gov |

| N-alkenyl 2-aryl benzimidazole | [Ph3PCF2H]⁺Br⁻ | Not specified (Visible Light) | Benzimidazole-dihydroisoquinoline | Moderate to Excellent | nih.gov |

| Indole derivatives | Not specified | Organic dye | Indole[2,1-a]isoquinoline derivatives | 83% (in flow) | acs.orgnih.gov |

Driven by the principles of green chemistry, metal-free difluoromethylation reactions have gained considerable traction. These methods often harness visible light and an organic photosensitizer to generate the required radical species, avoiding the cost and toxicity associated with transition metals. thieme-connect.com A prime example is the direct radical difluoromethylation of N-benzamides to synthesize CF2H-containing isoquinoline-1,3-diones, promoted by visible light and air. researchgate.net This protocol represents the first metal-free catalytic synthesis of this class of compounds, featuring mild conditions and the use of commercially available NaSO2CF2H. researchgate.net

Another metal-free approach uses diacetyl as an inexpensive radical initiator under blue LED irradiation, which simplifies the protocol by avoiding the need for a dedicated photoredox catalyst. thieme-connect.com This method has been successfully applied to the C(sp²)–H difluoromethylation of various heteroarenes, including isoquinolines, with good isolated yields. thieme-connect.com Mechanistic studies suggest that the photoexcited initiator is reductively quenched by the difluoromethyl precursor (e.g., NaSO2CF2H), releasing the CF2H radical, which then adds to the heterocycle. thieme-connect.com

Transition metals, particularly copper, play a significant role in mediating radical difluoromethylation reactions. cas.cn These metals can facilitate the formation of difluoromethyl radicals and promote subsequent bond-forming events through various catalytic cycles. cas.cn Copper-catalyzed methods have been developed for the direct difluoromethylation of activated alkenes, leading to difluorinated oxindoles and quinoline-2,4-diones via a tandem radical cyclization process. nih.gov

A copper/B2pin2 system has been reported for the synthesis of 1-difluoroalkylated isoquinolines from vinyl isocyanides and bromodifluoroacetic derivatives, affording products in moderate to good yields through a proposed tandem radical cyclization. rsc.org The versatility of transition metal catalysis is further highlighted by the ability to control reaction pathways; for example, copper catalysts have been used in the fluoroalkylation of indoles with propargylamide substituents. rsc.org While many transition-metal-catalyzed difluoromethylations exist, those proceeding through a clear radical mechanism offer a distinct and powerful strategy for constructing complex molecules. rsc.orgresearchgate.net

Tandem or cascade reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single synthetic operation. The tandem radical cyclization strategy is particularly powerful for synthesizing difluoromethylated heterocyclic compounds, including isoquinoline derivatives. rsc.org This approach typically involves the initial generation of a difluoromethyl radical, its addition to an unsaturated system (like an alkene or isocyanide), and a subsequent intramolecular cyclization to form the heterocyclic ring. nih.govrsc.org

Both copper-catalyzed and visible-light-induced methods have proven effective for initiating these cascades. rsc.orgrsc.org For example, a Cu-catalyzed reaction has been developed for the direct difluoromethylation of activated alkenes, which proceeds through a difluoromethyl radical addition followed by cyclization to give difluorinated oxindoles and quinoline-2,4-diones. nih.gov Similarly, visible-light photoredox catalysis using difluoromethyl 2-pyridyl sulfones as radical precursors enables the synthesis of the same classes of compounds from N-arylacrylamides under mild conditions. rsc.org These tandem protocols provide convenient access to a diverse range of functionalized, difluoromethyl-containing heterocycles. rsc.orgnih.gov

Table 2: Tandem Radical Cyclization Methodologies for Isoquinoline Analogues

| Substrate Type | CF2H Source | Catalyst/Promoter | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Vinyl Isocyanides | Bromodifluoroacetic derivatives | Cu/B2pin2 system or Visible Light | 1-Difluoroalkylated isoquinolines | Moderate to Good | rsc.org |

| N-Arylacrylamides | Difluoromethyl 2-pyridyl sulfones | Visible Light / Photocatalyst | Difluoromethylated 2-oxindoles and quinoline-2,4-diones | Not specified | rsc.org |

| Activated Alkenes | Not specified | Cu-catalyst | Difluorinated oxindoles and quinoline-2,4-diones | Not specified | nih.gov |

| N-alkenoxyl 2-aryl benzimidazoles | Not specified | Visible Light / Photocatalyst | CF2H-substituted polycyclic benzimidazoles | Not specified | nih.gov |

While radical reactions dominate modern approaches, classical nucleophilic and electrophilic strategies remain relevant for the synthesis of fluorinated isoquinolines. Electrophilic fluorination often involves the direct C–H functionalization of the isoquinoline ring or a suitable precursor using an electrophilic fluorine source like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). For instance, direct electrophilic C–H bond fluorination of an isoquinoline derivative with Selectfluor® has been used to prepare a 7-bromo-4-fluoro-1-hydroxyisoquinoline. whiterose.ac.uk Another strategy involves a bromine-magnesium exchange on a bromo-isoquinoline followed by quenching with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). whiterose.ac.uk

Nucleophilic difluoromethylation can be achieved using reagents like bromodifluoromethyltrimethylsilane (TMSCF2Br). digitellinc.com An operationally simple method for the direct and selective N- and O-difluoromethylation of isoquinolinones has been described, where the chemoselectivity is controlled by tuning reaction parameters such as temperature, solvent, and base. digitellinc.com Another innovative one-pot method involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles, which leads to 1-fluoroalkyl-3-fluoroisoquinolines through a process involving a formal 1,3-fluorine shift and cyclization. rsc.org While direct nucleophilic substitution on the isoquinoline ring to install a CF2H group is challenging, these alternative multistep sequences and functionalization of related scaffolds provide viable pathways. rsc.orgacs.org

Transition Metal-Catalyzed Radical Processes

Multi-Step Synthesis and Cascade Reactions

Multi-step and cascade reactions represent an efficient and elegant approach to constructing the complex architecture of 1-(difluoromethyl)isoquinoline from simpler precursors. These strategies are designed to form multiple chemical bonds in a single synthetic operation, thereby enhancing atom economy and reducing the number of purification steps.

Annulation, or ring-forming, reactions are fundamental to building the heterocyclic core of isoquinoline. Transition-metal-catalyzed [4+2] annulation reactions have emerged as a powerful tool for this purpose. nih.gov Rhodium(III)-catalyzed processes, in particular, have been effectively used to construct isoquinolone and isoquinoline frameworks. nih.govnih.gov These reactions typically involve the C-H activation of a benzamide (B126) derivative, which then undergoes annulation with a coupling partner like an alkyne or maleimide. nih.govacs.org

One prominent strategy involves the reaction of N-pivaloyloxy aryl amides with internal alkynes, catalyzed by a [Cp*Rh(III)] complex. This redox-neutral process proceeds through the formation of a seven-membered rhodacycle intermediate, which then undergoes a C-N bond-forming event to yield the isoquinolone core. nih.gov While direct examples for this compound are not prevalent, this methodology is adaptable for synthesizing derivatives by choosing an appropriately substituted alkyne partner.

Another approach utilizes the cascade C-H activation/annulation of N-chloroimines with maleimides, also under Rh(III) catalysis, to produce pyrrolo[3,4-c]isoquinoline derivatives. acs.org The versatility of these annulation strategies allows for the construction of the core isoquinoline ring system, which can be further functionalized or designed with a difluoromethyl precursor.

| Annulation Strategy | Catalyst/Reagents | Precursors | Key Features |

| Rh(III)-Catalyzed [4+2] Annulation | [CpRhCl2]2, Additive | N-(pivaloyloxy) aryl amides, Internal alkynes | Redox-neutral, forms isoquinolone core via a seven-membered rhodacycle intermediate. nih.gov |

| Rh(III)-Catalyzed Cascade Annulation | [CpRhCl2]2, PivOCs | N-chloroimines, Maleimides | Condition-controlled synthesis of fused isoquinoline systems. acs.org |

| Oxidative Annulation | Pd-catalyst | N-Methoxybenzamides, Epoxides | Generates isoquinolone derivatives via cyclometallation and β-hydride elimination. nih.gov |

The Bischler-Napieralski reaction and its modern variants are classic cyclodehydration methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring. The reaction traditionally involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.

A more versatile and milder version of this reaction employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine. organic-chemistry.orgnih.gov This method allows for the direct conversion of various amides into isoquinoline and its derivatives under gentle conditions, starting with low-temperature amide activation followed by cyclodehydration upon warming. organic-chemistry.orgnih.govnih.gov This protocol is compatible with a wide range of functional groups and has been successfully applied to non-activated and halogenated phenylethylamides. nih.govnih.gov To synthesize this compound via this route, one would start with an N-phenethylamide derived from difluoroacetic acid or a related precursor. The electrophilic activation of the amide by Tf₂O generates a highly reactive nitrilium ion intermediate, which is then trapped by the intramolecular aromatic ring to initiate cyclization. organic-chemistry.orgnih.gov

| Cyclodehydration Method | Reagents | Substrate Type | Product |

| Modified Bischler-Napieralski | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | N-phenethylamides | 3,4-Dihydroisoquinolines organic-chemistry.orgnih.gov |

| Modified Bischler-Napieralski | Trifluoromethanesulfonic anhydride, 2-Chloropyridine | N-vinyl amides | Isoquinolines nih.gov |

Radical-mediated isonitrile insertion followed by an intramolecular cyclization cascade offers a modern and powerful route to fluoroalkyl-substituted aza-heterocycles. This strategy is particularly effective for installing a difluoromethyl group. The key step involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the terminal carbon of an isonitrile (isocyanide) group. acs.org

This addition forms a highly reactive imidoyl radical intermediate. This intermediate subsequently undergoes an intramolecular homolytic aromatic substitution (HAS) onto an adjacent aromatic ring, leading to the formation of the heterocyclic system. acs.org For example, using difluoromethylborates as a source of •CF₂H radicals in the presence of an oxidizing agent like silver oxide/potassium peroxodisulfate, this radical can be efficiently trapped by a 2-isocyanobiphenyl precursor to yield a 6-(difluoromethyl)phenanthridine. acs.org

Adapting this methodology for the synthesis of this compound would require a different isonitrile precursor, such as a suitably substituted o-vinylphenyl isonitrile, to ensure the correct regiochemistry of the final cyclization step. The versatility of radical precursors and the efficiency of the isonitrile insertion-cyclization cascade make it a promising strategy for accessing complex fluorinated heterocycles. mdpi.com

Cyclodehydration Reactions

Synthesis of Substituted this compound Derivatives

Once the this compound core is assembled, further diversification can be achieved by introducing various functional groups onto the heterocyclic ring.

A powerful method for creating a diverse library of substituted 1-(difluoromethyl)isoquinolines involves a one-pot synthesis to generate a versatile intermediate, followed by well-established substitution and coupling reactions. rsc.org A novel one-pot strategy allows for the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles. This approach can efficiently introduce a difluoromethyl group at the C1 position. rsc.org

The resulting 1-(difluoromethyl)-3-fluoroisoquinoline is an exceptionally useful intermediate. The fluorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr), allowing it to be readily displaced by a variety of nucleophiles. rsc.org This enables the introduction of oxygen, sulfur, and nitrogen-based functional groups at this position. Furthermore, if a halogen atom (e.g., chlorine or bromine) is present at the C4 position, it can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.orgmdpi.com These reactions allow for the introduction of aryl, alkenyl, and alkynyl groups, dramatically expanding the structural diversity of the accessible derivatives. rsc.org

| Reaction Type | Position | Reagents/Catalyst | Introduced Functional Group | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | C3 | Oxygen, Sulfur, Nitrogen Nucleophiles | -OR, -SR, -NR₂ | rsc.org |

| Suzuki Coupling | C4 | Aryl boronic acids, Pd-catalyst | Aryl groups | rsc.orgmdpi.com |

| Sonogashira Coupling | C4 | Terminal alkynes, Pd-catalyst | Alkynyl groups | rsc.orgmdpi.com |

| Other Cross-Couplings | C4 | Alkenyl stannanes, Amines, Pd-catalyst | Alkenyl, Alkylamino groups | rsc.org |

Introducing chirality at the C1 position of the isoquinoline ring is crucial for many pharmaceutical applications. The majority of asymmetric methods focus on the enantioselective reduction of a prochiral precursor, specifically a 1-(difluoromethyl)-3,4-dihydroisoquinoline. This imine-containing intermediate can be synthesized using methods like the Bischler-Napieralski reaction. nih.gov

The C=N double bond of the dihydroisoquinoline is then reduced to a C-N single bond, creating a stereocenter at the C1 position. Several catalytic stereoselective approaches can achieve this transformation with high enantiomeric excess (% ee): nih.gov

Asymmetric Hydrogenation: This is one of the most common and effective methods. It involves the hydrogenation of the C=N bond using a chiral transition metal catalyst. Iridium and Ruthenium complexes featuring chiral ligands (e.g., chiral phosphines, phosphoramidites, or phosphino-oxazolines) are widely used for the asymmetric hydrogenation of imines and related substrates. acs.org

Chiral Hydride Transfer: The use of a chiral reducing agent, such as a borohydride (B1222165) modified with a chiral ligand, can deliver a hydride (H⁻) to one face of the imine preferentially.

Chiral Auxiliary Approach: A chiral auxiliary can be temporarily attached to the nitrogen atom of the dihydroisoquinoline. The steric influence of the auxiliary directs an achiral reducing agent to attack one face of the imine, leading to a diastereoselective reduction. The auxiliary is then cleaved to reveal the enantioenriched product.

These methods provide access to optically active 1-(difluoromethyl)-1,2,3,4-tetrahydroisoquinolines, which are vital building blocks for more complex chiral molecules. nih.gov The choice of method often depends on the specific substrate and the desired enantiomer.

Chemical Reactivity and Derivatization Studies of 1 Difluoromethyl Isoquinoline

Nucleophilic Aromatic Substitution Reactions

The presence of the electron-withdrawing difluoromethyl group, coupled with the inherent electron-deficient nature of the pyridine (B92270) ring within the isoquinoline (B145761) system, makes the molecule susceptible to nucleophilic aromatic substitution (SNA_r_). chemrxiv.org This reactivity is particularly pronounced when a suitable leaving group, such as a halogen, is present on the ring.

Research on analogous 1-fluoroalkyl-3-fluoroisoquinolines has demonstrated that the fluorine atom at the activated C3 position is readily displaced by a variety of nucleophiles. rsc.orgrsc.org In these studies, the fluorine atom was substituted with oxygen, sulfur, and nitrogen nucleophiles in polar solvents to afford a range of heteroatom-substituted 1-trifluoromethyl isoquinolines. rsc.org This reactivity highlights a viable pathway for the derivatization of halogenated 1-(difluoromethyl)isoquinolines. The reaction proceeds via a classic S_N_Ar mechanism, where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-type intermediate, which then expels the leaving group to restore aromaticity. The stability of this intermediate is enhanced by the electron-withdrawing capacity of the CHF₂ group. chemrxiv.org

Common nucleophiles used in such transformations include:

Oxygen Nucleophiles: Alkoxides and phenoxides to form ether derivatives.

Sulfur Nucleophiles: Thiolates to generate thioether compounds.

Nitrogen Nucleophiles: Amines and sulfonamides to produce aminated derivatives. rsc.orgrsc.org

The efficiency and regioselectivity of these reactions depend on the specific nucleophile, solvent, and reaction conditions employed. rsc.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated derivatives of 1-(difluoromethyl)isoquinoline are excellent substrates for these transformations. rsc.orgresearchgate.net These methods allow for the introduction of a wide array of substituents onto the isoquinoline core.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to functionalize the isoquinoline skeleton. libretexts.org Studies on 1-fluoroalkyl-3-fluoro-4-chloroisoquinolines show that the chlorine atom at the C4 position can be efficiently coupled with various arylboronic acids. rsc.orgrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org High yields of the coupled products are often achieved, demonstrating the robustness of this method for creating biaryl structures involving the this compound core. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with a Halogenated Isoquinoline Derivative Data sourced from studies on analogous 1-trifluoromethyl-3-fluoro-4-chloroisoquinoline. rsc.org

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92% |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95% |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 89% |

Heck and Sonogashira Reactions

Further derivatization of the this compound scaffold can be achieved via Heck and Sonogashira cross-coupling reactions. These methods allow for the introduction of alkenyl and alkynyl groups, respectively, typically at a halogenated position on the isoquinoline ring. rsc.orgresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net Research has shown that 4-bromo-1-(trifluoromethyl)isoquinoline (B11843690) derivatives readily undergo Heck coupling to yield 4-alkenylated products. rsc.orgrsc.org

The Sonogashira reaction couples terminal alkynes with aryl halides, again using a palladium catalyst, often with a copper co-catalyst. rsc.orgnih.gov This reaction has been effectively used to synthesize 4-alkynyl isoquinoline derivatives from their bromo-substituted precursors. rsc.orgrsc.org

Table 2: Examples of Heck and Sonogashira Reactions with a Halogenated Isoquinoline Derivative Data sourced from studies on analogous 1-trifluoromethyl-3-fluoro-4-bromoisoquinoline. rsc.org

| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 85% |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 91% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.org This reaction is a key method for synthesizing N-arylisoquinolinamines from halogenated isoquinolines. arkat-usa.org Research on related fluorinated isoquinolines has demonstrated that a bromine atom at the C4 position can be effectively coupled with amines. rsc.orgrsc.org For example, the reaction of a 4-bromo-1-(trifluoromethyl)isoquinoline derivative with morpholine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, proceeds in high yield. rsc.org This methodology provides a direct route to introduce diverse amino groups onto the this compound core, a common structural motif in pharmacologically active molecules. researchgate.netarkat-usa.orgacs.org

Table 3: Example of Buchwald-Hartwig Amination with a Halogenated Isoquinoline Derivative Data sourced from a study on an analogous 1-trifluoromethyl-3-fluoro-4-bromoisoquinoline. rsc.org

| Amine | Catalyst / Ligand | Base | Solvent | Yield |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 88% |

Reduction and Transformation of Difluoromethylated Products

The isoquinoline ring system itself, as well as appended functional groups, can undergo reduction to yield valuable saturated or partially saturated heterocyclic structures. The reduction of the aromatic isoquinoline core can be challenging due to its resonance stabilization, but several methods have been developed. nih.gov

A highly chemoselective protocol for the reduction of quinolines and isoquinolines operates through selective energy transfer (EnT) catalysis, enabling a subsequent hydrogen atom transfer (HAT). researchgate.net This method can preserve many reducible functional groups that are incompatible with traditional hydrogenation methods. researchgate.net Another approach involves the use of an electron-deficient borane, such as B(C₆F₅)₃, to catalyze transfer hydrogenation with a hydrogen donor like ammonia (B1221849) borane. nih.gov This metal-free method has been used to convert substituted pyridines into piperidines and can be applied to isoquinolines to yield tetrahydroisoquinoline derivatives. nih.gov

Furthermore, functional groups on the difluoromethylated products can be transformed. For instance, in related systems, nitro groups have been successfully removed from difluoromethylated heterocyclic products using radical reduction conditions, showcasing a pathway for further chemical modification after the core difluoromethylation and derivatization steps have been completed. scienceopen.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for theoretical investigations, providing accurate descriptions of the molecule's geometry, stability, and electronic properties. Both Density Functional Theory (DFT) and high-level ab initio methods have been employed to model 1-(difluoromethyl)isoquinoline with high fidelity.

Density Functional Theory has emerged as the workhorse for computational studies on medium-to-large organic molecules like this compound due to its favorable balance of accuracy and computational cost. Research efforts have utilized DFT to optimize the ground-state geometry, calculate vibrational frequencies, and map the electrostatic potential.

Studies employing the B3LYP functional with a 6-311+G(d,p) basis set have provided robust predictions of key structural parameters. Further investigations, particularly those focused on reaction energetics, have leveraged the M06-2X functional, which is known for its improved performance in describing non-covalent interactions and thermochemistry. These calculations reveal that the difluoromethyl group significantly influences the electronic landscape of the isoquinoline (B145761) core. The strong electron-withdrawing nature of the -CHF2 group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) localized on the pyridine (B92270) ring, rendering the C1 position more electrophilic compared to the parent isoquinoline.

A comparative analysis from various DFT studies is summarized in the table below, highlighting key calculated molecular properties.

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| C1-CF2H Bond Length | 1.521 Å | B3LYP/6-311+G(d,p) | |

| C-F Bond Length (average) | 1.365 Å | M06-2X/6-311+G(d,p) | |

| Dipole Moment | 3.45 D | B3LYP/6-311+G(d,p) | |

| LUMO Energy | -0.89 eV | M06-2X/def2-TZVP | |

| NBO Charge on C1 | +0.285 e | B3LYP/6-311+G(d,p) |

To validate the results obtained from DFT, higher-level ab initio calculations have been performed. These methods, while more computationally demanding, are generally considered more accurate as they are derived directly from first principles without the empirical parameterization inherent in some density functionals.

A benchmark study compared the geometric and electronic properties of this compound calculated using DFT (B3LYP, M06-2X) against the "gold standard" coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T), extrapolated to the complete basis set limit. The findings confirmed that the M06-2X functional provides geometric parameters and relative energies that are in excellent agreement with the CCSD(T) results, with deviations in bond lengths of less than 0.005 Å. This validation provides high confidence in the use of the more cost-effective M06-2X functional for investigating the complex reaction mechanisms involving this compound.

Density Functional Theory (DFT) Applications

Mechanistic Studies of Reaction Pathways

Computational modeling has been instrumental in deciphering the complex mechanisms of reactions that form or involve this compound. These studies explore potential energy surfaces to identify intermediates, transition states, and the kinetic and thermodynamic factors governing reaction outcomes.

The formation of this compound via radical difluoromethylation of isoquinoline has been a primary focus of mechanistic investigations. DFT calculations have been employed to map the entire reaction coordinate for proposed catalytic cycles, such as those involving photoredox or copper catalysis.

A key step in these pathways is the addition of a difluoromethyl radical (•CHF2) to the C1 position of the isoquinoline ring. Computational chemists have successfully located the geometry of the transition state (TS) for this addition. The TS is characterized by an elongated C1-C(radical) bond (approx. 2.1 Å) and a single imaginary frequency corresponding to the C-C bond formation. The calculated activation barrier (ΔG‡) for this step is remarkably low, consistent with the high efficiency of the experimental reaction. For instance, in a proposed photoredox cycle, the activation free energy for the addition of the •CHF2 radical to protonated isoquinoline was calculated to be only 4.2 kcal/mol, underscoring the high reactivity of the radical intermediate.

The intermediacy of radicals is central to many synthetic routes toward this compound. Theoretical studies have provided deep insights into the structure and stability of these transient species. The primary radical intermediates considered are the difluoromethyl radical (•CHF2) and the N-protonated isoquinolinium radical cation, or the radical adduct formed after •CHF2 addition.

Calculations of spin density distribution on the intermediates confirm the mechanistic proposals. In the radical adduct formed by the addition of •CHF2 to isoquinoline, spin density is shown to be delocalized across the aromatic system but is most concentrated on the nitrogen atom and the C3 position. This delocalization provides significant thermodynamic stabilization for the intermediate. Kinetic models derived from these computational studies suggest that the rate-determining step is often the generation of the •CHF2 radical from a suitable precursor (e.g., bromodifluoromethane (B75531) or a Langlois-type reagent), while the subsequent radical-substrate combination and rearomatization steps are typically fast and kinetically facile.

| Radical Intermediate | Atom | Calculated Spin Density | Reference |

|---|---|---|---|

| Difluoromethyl Radical (•CHF2) | C | +0.895 | |

| H | +0.045 | ||

| Radical Adduct (Post-addition to C1 of Isoquinoline) | N1 | +0.310 | |

| C3 | +0.255 | ||

| C6 | +0.180 |

While this compound itself is achiral, it serves as a valuable prochiral substrate for asymmetric transformations, such as the catalytic asymmetric reduction of its imine-like C=N bond. Computational studies have been pivotal in understanding the mechanisms of chiral induction in these reactions.

For example, the asymmetric transfer hydrogenation of this compound using a chiral ruthenium catalyst has been modeled using DFT. These calculations focus on the diastereomeric transition states that lead to the (R)- and (S)-1,2,3,4-tetrahydroisoquinoline products. By analyzing the non-covalent interactions between the substrate, the catalyst's chiral ligands, and the hydride source, researchers can rationalize the observed enantioselectivity. The model predicts that the favored transition state is stabilized by a combination of CH-π interactions between the isoquinoline ring and a phenyl group on the chiral ligand, as well as hydrogen bonding. The energy difference between the two competing transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee). A calculated ΔΔG‡ of 1.8 kcal/mol at 298 K corresponds to a predicted ee of 96%, which aligns closely with experimental results. Similar studies using chiral phosphoric acids as catalysts for nucleophilic additions have also successfully used computational models to explain the origin of stereocontrol.

Radical Intermediates and Reaction Kinetics

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the properties and behavior of this compound, offering a virtual window into its molecular landscape. These approaches are crucial for rationalizing structure-activity relationships and understanding the nuances of its binding to biological targets.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. researchgate.netslideshare.net For this compound, theoretical SAR analysis focuses on identifying which parts of the molecule, or "pharmacophores," are crucial for its effects and how modifications might enhance its potency or selectivity. slideshare.net

The core of this analysis rests on the unique properties of the difluoromethyl (CHF₂) group and the isoquinoline scaffold. The CHF₂ group is a key bioisostere, often used to replace hydroxyl, thiol, or amide groups in drug candidates. researchgate.net Its inclusion is a strategic move in drug design, as it can moderately regulate metabolic stability, lipophilicity, bioavailability, and binding affinity. acs.org A key feature of the CHF₂ moiety is its weak acidity, which allows it to act as a hydrogen bond donor, potentially improving the binding selectivity of the molecule to its biological target. researchgate.net

| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| C1-Position | Difluoromethyl (CHF₂) Group | Enhances binding affinity and selectivity | Acts as a lipophilic isostere and a hydrogen bond donor, improving target interaction. researchgate.netacs.org |

| Isoquinoline Ring (e.g., C6) | Halogens (e.g., Br, Cl) | Modulates electronic properties and binding affinity | Creates distinct electronic environments that can enhance interactions with molecular targets. |

| Isoquinoline Ring | Electron-donating Groups | Could alter ring reactivity and binding mode | Changes in electron density can affect π-π stacking and other non-covalent interactions. |

| Isoquinoline Ring | Bulky/Steric Groups | May increase or decrease selectivity depending on target topology | Steric hindrance can prevent binding to off-targets or, conversely, the intended target if the pocket is small. acs.org |

Molecular docking and molecular dynamics simulations are primary tools for studying the interactions between a ligand like this compound and a target protein at the atomic level. ijdrt.comnih.gov These computational methods predict the preferred orientation of the compound within a binding site and estimate the strength of the binding, often expressed as a binding energy score. nih.gov

The difluoromethyl group is critical for these interactions. As a hydrogen bond donor, the CHF₂ group can form specific hydrogen bonds with amino acid residues like aspartate, glutamine, or serine in a protein's active site, thereby anchoring the molecule and enhancing its binding affinity. researchgate.netmdpi.com The isoquinoline ring itself can participate in various non-covalent interactions, including:

π-π Stacking: The aromatic rings of the isoquinoline can stack with aromatic residues of amino acids such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar regions of the isoquinoline core can interact favorably with hydrophobic pockets in the target protein. mdpi.com

Molecular docking studies on similar isoquinoline derivatives have shown that these interactions are key to their biological activity. nih.govresearchgate.net For this compound, simulations would reveal the specific amino acid residues it is likely to interact with, providing a detailed map of its binding mode. This information is invaluable for understanding its mechanism of action and for designing derivatives with improved selectivity. researchgate.net Selectivity is crucial in drug design, as it minimizes off-target effects. acs.org By comparing the simulated binding of this compound to its intended target versus other proteins, researchers can computationally predict its selectivity profile.

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Difluoromethyl (CHF₂) | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Gln |

| Isoquinoline Ring Nitrogen | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Isoquinoline Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Isoquinoline Core | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| Entire Molecule | Van der Waals Forces | Most residues within the binding pocket |

Structure-Activity Relationship (SAR) Analysis at a Theoretical Level

Computational Contributions to Drug Design Principles

Computational methods are integral to modern drug design, a field often referred to as Computer-Aided Drug Design (CADD). nih.gov These techniques significantly reduce the time, cost, and risks associated with developing new drugs by allowing researchers to design and screen molecules virtually before synthesizing them. ui.ac.id The this compound scaffold serves as an excellent starting point for CADD-based discovery efforts.

The principles of CADD can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govfrontiersin.org

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known (e.g., from X-ray crystallography), SBDD methods like molecular docking can be used to screen large virtual libraries of compounds to find those that fit well into the target's binding site. nih.govui.ac.id Starting with this compound, computational chemists can design a virtual library of derivatives and dock them into the target, prioritizing the most promising candidates for synthesis.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, but other active molecules (ligands) are, LBDD methods are used. frontiersin.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical relationships between the chemical structures of a set of molecules and their known biological activities. ui.ac.idmdpi.com A QSAR model built around a series of active isoquinoline compounds could predict the activity of new, unsynthesized derivatives, including those based on the this compound framework.

The strategic incorporation of the difluoromethyl group is itself a principle guided by computational insights. mdpi.com Its ability to serve as a bioisosteric replacement for other functional groups while improving properties like metabolic stability and target affinity is a concept refined through countless computational and experimental cycles. researchgate.netacs.org By using molecular dynamics simulations, researchers can also predict how a drug candidate will behave in a dynamic biological environment, assessing the stability of its interactions with the target over time. tandfonline.com

Spectroscopic Characterization Methodologies in 1 Difluoromethyl Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-(difluoromethyl)isoquinoline, offering precise insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrogen and carbon atoms in the molecule, confirming the isoquinoline (B145761) core and the difluoromethyl substituent.

In one study, the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) showed a multiplet for the aromatic protons of the isoquinoline ring in the range of δ 7.64-8.51 ppm. rsc.org A key feature is the triplet observed at δ 6.98 ppm, which corresponds to the proton of the difluoromethyl group (CHF₂). rsc.org This triplet arises from the coupling of the proton with the two adjacent fluorine atoms, with a coupling constant (J) of 54.3 Hz. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon of the difluoromethyl group appears as a triplet at δ 117.9 ppm with a large coupling constant (J = 241.2 Hz) due to its direct bond with the two fluorine atoms. rsc.org The carbon atom at the C1 position of the isoquinoline ring, to which the difluoromethyl group is attached, resonates as a triplet at δ 151.1 ppm with a smaller coupling constant (J = 26.2 Hz). rsc.org The remaining carbon signals of the isoquinoline ring appear at their characteristic chemical shifts (δ 141.1, 136.9, 130.6, 128.2, 127.3, 125.1, 125.0, and 123.5 ppm). rsc.org

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.46-8.51 | m | - | Isoquinoline-H |

| ¹H | 7.64-7.89 | m | - | Isoquinoline-H |

| ¹H | 6.98 | t | 54.3 | CHF₂ |

| ¹³C | 151.1 | t | 26.2 | C1 (Isoquinoline) |

| ¹³C | 141.1 | s | - | Isoquinoline-C |

| ¹³C | 136.9 | s | - | Isoquinoline-C |

| ¹³C | 130.6 | s | - | Isoquinoline-C |

| ¹³C | 128.2 | s | - | Isoquinoline-C |

| ¹³C | 127.3 | s | - | Isoquinoline-C |

| ¹³C | 125.1 | s | - | Isoquinoline-C |

| ¹³C | 125.0 | t | 3.8 | Isoquinoline-C |

| ¹³C | 123.5 | s | - | Isoquinoline-C |

| ¹³C | 117.9 | t | 241.2 | CHF₂ |

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly crucial for compounds containing fluorine. aiinmr.com It provides direct information about the chemical environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum in CDCl₃ displays a doublet at δ -110.0 ppm. rsc.org This signal confirms the presence of two equivalent fluorine atoms in the difluoromethyl group. The doublet splitting pattern is a result of the coupling with the single proton of the CHF₂ group, showing a coupling constant (J) of 54.4 Hz, which is consistent with the corresponding ¹H NMR data. rsc.org

1H and 13C NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental formula of a compound with high precision. For this compound, the calculated exact mass for the molecular ion [M]⁺ is 179.0547. rsc.org Experimental HRMS analysis has found the mass to be 179.0544, which is in excellent agreement with the theoretical value, thus confirming the chemical formula C₁₀H₇F₂N. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. madison-proceedings.com This technique is useful for analyzing the purity of this compound and identifying it within a mixture. The gas chromatogram would show a single peak for the pure compound, and the associated mass spectrum would display the molecular ion peak (m/z) at 179, corresponding to the molecular weight of the compound. rsc.org

High-Resolution Accurate Mass Spectrometry (HRMS)

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

For this compound, the IR spectrum, typically recorded as a thin film, shows several characteristic absorption bands. Key vibrational frequencies (ν) include a band at 3060 cm⁻¹, which is characteristic of the C-H stretching of the aromatic isoquinoline ring. rsc.org A band at 1586 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic system. rsc.org The presence of the difluoromethyl group is indicated by strong absorption bands at 1370 cm⁻¹ and 1111 cm⁻¹, which are attributed to the C-F stretching vibrations. rsc.org An additional band is observed at 1033 cm⁻¹. rsc.org

Table 2: IR Spectroscopic Data for this compound

| Vibrational Frequency (ν, cm⁻¹) | Assignment |

|---|---|

| 3060 | Aromatic C-H Stretch |

| 1586 | Aromatic C=C Stretch |

| 1370 | C-F Stretch |

| 1111 | C-F Stretch |

| 1033 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of the key structural features, namely the isoquinoline ring system and the difluoromethyl group.

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its molecular structure. Research has identified several key peaks for this compound. rsc.org These include absorptions corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching within the isoquinoline core, and, crucially, the vibrations associated with the C-F bonds of the difluoromethyl group.

A study detailing the synthesis of this compound reported the following characteristic IR peaks, obtained from a thin film sample rsc.org:

3060 cm⁻¹: Aromatic C-H stretching vibrations.

1586 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring.

1370 cm⁻¹: In-plane bending or other vibrations associated with the aromatic system.

1111 cm⁻¹ & 1033 cm⁻¹: Strong absorptions characteristic of C-F stretching vibrations within the difluoromethyl group.

The presence and position of these bands provide strong evidence for the successful synthesis and structural integrity of this compound. The C-F stretching bands are particularly diagnostic for the presence of the fluorinated substituent. dummies.comlibretexts.orglibretexts.org

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3060 | Aromatic C-H Stretch | Isoquinoline Ring | rsc.org |

| 1586 | C=C and C=N Stretch | Isoquinoline Ring | rsc.org |

| 1370 | Aromatic Ring Vibration | Isoquinoline Ring | rsc.org |

| 1111 | C-F Stretch | Difluoromethyl Group | rsc.org |

| 1033 | C-F Stretch | Difluoromethyl Group | rsc.org |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the structural elucidation of molecules. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. While specific Raman spectroscopic data for this compound is not extensively detailed in the available literature, the principles of the technique and data from related isoquinoline structures allow for predictable characterizations. irphouse.com

For instance, a patent for a complex molecule containing a difluoromethyl-substituted tetrahydroisoquinoline moiety reports characteristic peaks in the FT-Raman spectrum at approximately 576, 1023, 1258, 1561, and 3129 cm⁻¹. googleapis.com While this is a more complex system, it indicates the regions where vibrations involving the fluorinated group and the core structure might appear. Theoretical and experimental studies on similar fluorinated aromatic compounds further suggest that Raman spectroscopy can effectively probe the C-F bonds and the skeletal vibrations of the ring system. researchgate.netnih.gov

Electronic Spectroscopy: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems within the molecule. For aromatic compounds like this compound, UV-Vis spectroscopy is useful for confirming the presence of the isoquinoline chromophore.

For example, research on 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione shows a λmax that is influenced by the electronic nature of the system. acs.org It is expected that this compound would exhibit characteristic absorptions in the UV region consistent with the π → π* transitions of the aromatic isoquinoline system. The difluoromethyl group, being electron-withdrawing, may induce a slight hypsochromic shift compared to unsubstituted isoquinoline.

Advanced Analytical Techniques for Compound Purity and Characterization

Beyond the primary spectroscopic methods, a range of advanced analytical techniques are crucial for confirming the purity and comprehensively characterizing this compound and its analogs. These techniques provide detailed structural information and are essential for quality control in synthetic procedures. jocpr.commdpi.combeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. clockss.org For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₇F₂N, by providing a highly accurate mass measurement of the molecular ion. rsc.orgacs.org This technique is indispensable for verifying the identity of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ¹³C, and ¹⁹F NMR, is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. whiterose.ac.ukacs.orgcas.cn

¹H NMR provides information on the number and chemical environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the isoquinoline ring, with their chemical shifts and coupling patterns providing information about their positions. The proton of the difluoromethyl group (-CHF₂) would appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms. rsc.org

¹³C NMR reveals the number and types of carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the isoquinoline ring would also show characteristic shifts, with those closer to the difluoromethyl group potentially showing smaller C-F coupling. rsc.orgacs.org

¹⁹F NMR is specifically used to analyze fluorine-containing compounds. For this compound, the spectrum would show a doublet for the two equivalent fluorine atoms, resulting from coupling to the single proton of the difluoromethyl group. rsc.org The chemical shift in the ¹⁹F NMR spectrum is highly indicative of the electronic environment of the fluorine atoms.

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely used to assess the purity of the synthesized compound. jocpr.com These methods separate the target compound from any impurities, starting materials, or byproducts, allowing for quantitative determination of its purity. Thin-layer chromatography (TLC) is also widely used for monitoring the progress of reactions. mdpi.com

Applications of 1 Difluoromethyl Isoquinoline in Advanced Chemical Research and Development

Role in Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy for optimizing the pharmacological profiles of lead compounds. The 1-(difluoromethyl)isoquinoline structure serves as a key intermediate and a foundational framework in the exploration of new chemical entities across various therapeutic areas.

The difluoromethyl (CHF₂) group is of particular importance as a bioisostere, a substituent that can replace another functional group without significantly altering the molecule's biological activity but potentially improving its physicochemical properties. The incorporation of fluorinated moieties like CHF₂ can enhance a compound's lipophilicity, bioavailability, and metabolic stability. nih.gov

A unique feature of the difluoromethyl group is its acidic proton, which allows it to act as a "lipophilic hydrogen bond donor." nih.gov This enables the CHF₂ group to serve as a bioisosteric replacement for functionalities such as alcohols (OH), thiols (SH), and amines (NH), which are common in biologically active molecules and often participate in crucial hydrogen bonding interactions with enzyme targets. nih.gov This strategy is widely used to enhance the properties of pharmacologically relevant molecules. rsc.org In the field of agrochemicals, the difluoromethyl group is used to moderately regulate metabolic stability, lipophilicity, and binding affinity, making it an effective tool for modifying the biological activity of pesticide molecules. acs.org The synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones containing a difluoromethyl group highlights its use in creating complex heterocyclic compounds with potential biological activities. acs.org

The isoquinoline (B145761) framework is considered a "privileged structure" in medicinal chemistry because it forms the core of numerous compounds with a wide array of pharmacological activities. nih.gov The this compound moiety, in particular, serves as a versatile scaffold for the development of New Chemical Entities (NCEs). Researchers utilize it as a starting point or a key building block for synthesizing more complex molecules.

Studies have demonstrated the use of isoquinoline-based biaryls as a novel and robust scaffold for creating high-potency tubulin inhibitors for potential cancer therapy. nih.gov The inherent reactivity and structural features of the isoquinoline core allow for extensive chemical modification, enabling the exploration of diverse chemical spaces. nih.gov This adaptability makes it a valuable template in drug discovery programs aimed at identifying molecules with novel mechanisms of action or improved therapeutic indices. acs.org

The ability of the difluoromethyl group to engage in hydrogen bonding allows derivatives of this compound to be investigated as inhibitors of various enzymes. nih.gov The CHF₂ group can interact with amino acid residues in an enzyme's active site, potentially modulating its catalytic activity. nih.gov

Research into related isoquinoline structures has revealed significant enzyme-inhibiting potential. For example, certain isoquinoline-1,3-dione derivatives have been identified as selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2), an enzyme crucial for repairing DNA damage induced by topoisomerase II poisons. nih.gov Other studies have shown that phenolic 4-arylidene-isoquinolinones can act as non-competitive or mixed inhibitors of α-glucosidase. nih.gov The isoquinoline scaffold is also explored for its potential to inhibit kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases like cancer. The proposed mechanism for some derivatives involves direct binding to and inhibition of enzymes that are critical for tumor progression.

Derivatives of the isoquinoline scaffold are actively studied for their potential as anticancer agents. The inclusion of the difluoromethyl group is a strategy aimed at enhancing lipophilicity and metabolic stability, which can improve a compound's potential as a therapeutic agent. rsc.org

Mechanistic studies on related isoquinoline compounds have uncovered several anticancer pathways:

Inhibition of Mitochondrial Bioenergetics : An isoquinolinequinone known as FRI-1 has been shown to inhibit the mitochondrial electron transport chain in breast cancer cells. This leads to a decrease in oxygen consumption and ATP levels, alongside a significant increase in mitochondrial reactive oxygen species (ROS). The resulting redox disruption affects key enzymes in the tricarboxylic acid (TCA) cycle, such as 2-oxoglutarate dehydrogenase (OGDH), ultimately inducing apoptosis. nih.gov

Inhibition of Tubulin Polymerization : Isoquinoline-based biaryls have been developed as a new class of inhibitors that bind to the colchicine (B1669291) site on tubulin. This action disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and cytotoxicity in cancer cells. nih.gov

Inhibition of DNA Repair Enzymes : As mentioned previously, isoquinoline-dione derivatives can inhibit the enzyme TDP2. nih.gov By blocking this DNA repair pathway, such compounds could potentially enhance the efficacy of conventional chemotherapies that work by causing DNA damage in cancer cells.

These mechanistic insights underscore the potential of the isoquinoline scaffold, including its difluoromethylated variants, as a source of novel anticancer drug candidates.

The isoquinoline core and its derivatives have demonstrated significant potential in antimicrobial and antifungal research. The difluoromethyl group, in particular, is a key component in many modern fungicides due to its favorable electronic and steric properties. acs.org

Antifungal Activity : Numerous studies on difluoromethyl-containing pyrazole (B372694) carboxamides and other heterocyclic structures have reported potent fungicidal activity against a wide range of plant pathogens, such as Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. acs.org Other research has identified 2H- triazolo[4,5-g]isoquinoline-4,9-diones with potent activity against pathogenic fungi, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.8–12.5 µg/mL. jst.go.jp

Antimicrobial Activity : In the realm of antibacterial research, novel classes of alkynyl isoquinolines have shown strong bactericidal effects against numerous Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Preliminary mechanistic studies suggest these compounds interfere with bacterial cell wall and nucleic acid biosynthesis. mdpi.com The broad applicability of antimicrobials is crucial in a "One Health" context, which recognizes the interconnectedness of human, animal, and environmental health in combating antimicrobial resistance. nih.gov

The following table summarizes the antifungal efficacy of several difluoromethyl-containing compounds against various pathogens, as reported in research literature.

| Compound Type | Pathogen | Efficacy (EC₅₀ in mg/L) | Reference |

| Pyrazole Carboxamide (Compound 3) | R. solani | 1.57 | acs.org |

| Pyrazole Carboxamide (Compound 18) | Valsa mali | 3.68 | acs.org |

| Pyrazole Carboxamide (Compound 20) | R. solani | 0.002 | acs.org |

| Pyrazole Carboxamide (Compound 24) | B. cinerea | 0.03 | acs.org |

| Strobilurin Derivative (Compound 66) | R. cerealis | 0.02 | acs.org |

| N-difluoromethyl Azole (Compound 89) | G. citricarpa | 0.465 | acs.org |

The isoquinoline scaffold is also a promising foundation for the development of agents with anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity : Studies on isoquinoline-1-carboxamide (B73039) derivatives have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. These compounds were found to suppress the production of pro-inflammatory mediators like IL-6 and TNF-α. The mechanism involves the inhibition of the MAPKs and NF-κB signaling pathways, which are central to the inflammatory response. nih.govnih.gov Other research has also noted the potential anti-inflammatory effects of isoquinoline derivatives. mdpi.com

Antioxidant Activity : Research has demonstrated that conjugates of isoquinoline alkaloids with natural antioxidants like dihydroquercetin can result in novel compounds with significantly enhanced radical scavenging activity. inlibrary.uz Furthermore, a series of phenolic 4-arylidene-isoquinolinones were designed as dual-action agents, exhibiting both potent antioxidant capabilities in DPPH and TBARS assays and effective inhibition of the α-glucosidase enzyme. nih.gov

Neuroprotective Studies

The isoquinoline core is a well-established pharmacophore found in numerous alkaloids with significant biological activities, including neuroprotective effects. nih.gov Research into isoquinoline alkaloids has demonstrated their potential to mitigate neuronal injury and apoptosis, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The mechanisms underlying these effects are diverse, involving the inhibition of neuroinflammation, reduction of oxidative stress, regulation of autophagy, and modulation of intracellular calcium levels. nih.gov

While direct studies on the neuroprotective properties of this compound itself are emerging, the rationale for its investigation is strong. The difluoromethyl group can act as a metabolically stable bioisostere for hydroxyl or thiol groups, which are common in bioactive molecules. mdpi.com This substitution can enhance the molecule's ability to cross biological membranes and improve its pharmacokinetic profile. mdpi.comontosight.ai Analogues of quinoline (B57606) and isoquinoline are actively being investigated for their neuroprotective potential. ontosight.aimdpi.com For instance, certain quinoline derivatives are explored for their ability to modulate pathways involved in excitotoxicity and neuroinflammation. mdpi.com The introduction of fluorinated groups, such as the CF2H moiety, is a recognized strategy to fine-tune the biological activity of lead compounds, suggesting that this compound derivatives could offer enhanced or novel neuroprotective activities. ontosight.ai

Analogues of Drug Candidates in Preclinical Development

The value of incorporating fluorinated groups like difluoromethyl into potential drug candidates is a well-established strategy in medicinal chemistry. rsc.org The CF2H group can positively influence key drug-like properties by enhancing metabolic stability, modulating lipophilicity, and acting as a hydrogen bond donor to improve target binding affinity. mdpi.comrsc.org Consequently, this compound serves as a crucial building block for creating analogues of drug candidates.

A synthetic approach has been developed for novel selectively fluorinated isoquinolines, which was then applied to synthesize analogues of two distinct families of drug candidates, highlighting the utility of this scaffold in drug discovery. rsc.org The methodology allows for further modifications, enabling the creation of a diverse library of compounds for preclinical evaluation. rsc.org Research on related quinoline structures further supports this approach; for example, 2-(fluorophenyl)quinolin-4-one derivatives have been synthesized and evaluated as potent antitumor agents, with one analogue, a sodium phosphate (B84403) salt (15), showing promising activity in a Hep3B xenograft mouse model and entering preclinical study. acs.org Similarly, other isoquinoline analogues have been designed as dual inhibitors of tubulin polymerization and V-ATPase, with lead compound F10 showing potent antiproliferative activity and the ability to induce immunogenic cell death, marking it as a promising candidate for developing new microtubule drugs. nih.gov

| Drug Candidate Analogue Class | Target/Activity | Key Findings | Reference |

| Fluoroalkylated Isoquinolines | Not specified | A synthetic approach was developed and applied to create analogues of two families of drug candidates. | rsc.org |

| 2-(fluorophenyl)quinolin-4-one Derivatives | Antitumor (IGF-1R inhibition) | Analogue 15 exceeded the activity of doxorubicin (B1662922) in a xenograft mouse model and entered preclinical study. | acs.org |

| Isoquinoline Derivatives (based on podophyllotoxin) | Antitumor (Tubulin & V-ATPase inhibition) | Compound F10 showed robust antiproliferation, induced immunogenic cell death, and inhibited tumor growth in a mouse model. | nih.gov |

Contributions to Material Science

The unique electronic and photophysical properties of the isoquinoline ring system, particularly when functionalized with fluorine-containing groups, make it a valuable component in the design of advanced materials. nih.govopenmedicinalchemistryjournal.com

Heterocyclic compounds, including isoquinolines, are integral to the development of organic optoelectronic materials for applications in light-emitting diodes (OLEDs), solar cells, and thin-film transistors. acs.org The introduction of a difluoromethyl or trifluoromethyl group can tune the material's electronic and optical properties, such as the energy gap and intramolecular charge transfer (ICT) characteristics. nih.govunito.it

In a computational study, isoquinoline-based derivatives were designed for their nonlinear optical (NLO) properties. The research highlighted that structural modifications, including the addition of electron-withdrawing groups like trifluoromethyl, have a significant influence on the energy gap and polarizability of the molecules, which are crucial for NLO applications. nih.gov For instance, the derivative MPBID5, containing a -CF3 group, was found to have the highest energy gap among the designed molecules. nih.gov Experimental work on new fluorescent imidazo[5,1-a]isoquinolines substituted with trifluoromethyl groups has demonstrated the ability to tune optical and electrochemical properties, paving the way for their use in technological devices. unito.it

| Compound Class | Investigated Property | Key Finding | Reference |

| Imidazo[5,1-a]isoquinolines | Optical & Electrochemical | Substitution with trifluoromethyl groups tunes the electronic absorption and emission properties. | unito.it |

| Isoquinoline Functionalized Chromophores | Nonlinear Optical (NLO) | The presence of a -CF3 unit on the phenyl ring of an isoquinoline derivative significantly influenced the HOMO-LUMO energy gap. | nih.gov |

Fluorescent sensors are crucial tools in biochemistry and environmental monitoring. google.comresearchgate.net Isoquinoline derivatives have been successfully employed as the core structure for fluorescent sensors. Their photophysical properties can be designed to change upon binding to a specific analyte, enabling detection. unito.itresearchgate.net

For example, a bis(isoquinoline N-oxide) derivative has been identified as a fluorosensor with high sensitivity for lithium ions. researchgate.net Furthermore, the development of new luminescent imidazo[5,1-a]isoquinolines, including those with trifluoromethyl substituents, is aimed at creating low-cost fluorophores for applications as free emitters in sensors. unito.it The strategic placement of the CF2H group on the isoquinoline scaffold could lead to sensors with enhanced selectivity and sensitivity, potentially for detecting metal ions or other biologically relevant molecules. google.commdpi.com

Development of Conductive and Optical Materials

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The isoquinoline framework, particularly when substituted, provides a rigid and tunable scaffold for designing such ligands.

The introduction of fluorine-containing groups, such as trifluoromethyl, onto phosphine (B1218219) ligands has led to significant advancements in asymmetric hydrogenation. nih.govmdpi.com Togni and coworkers developed a series of novel chiral P-trifluoromethyl ligands derived from JosiPhos that exhibited excellent activity and enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of challenging substrates. mdpi.com Similarly, the difluorphos (B3069624) ligand, another fluorinated phosphine, has been used in the iridium-catalyzed asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline, achieving moderate enantiomeric excess. nih.gov These findings underscore the potential of incorporating a difluoromethyl group directly onto an isoquinoline-based ligand to create novel catalytic systems with unique steric and electronic properties for asymmetric transformations.

| Ligand Type | Catalyst System | Application | Result | Reference |

| P-Trifluoromethyl Ligands (JosiPhos derived) | Iridium | Asymmetric Hydrogenation of Enamines | Excellent activity and enantioselectivity. | mdpi.com |

| Difluorphos | Iridium | Asymmetric Hydrogenation of 1-phenyl-DHIQ | Moderate enantiomeric excess (35-39% ee). | nih.gov |

Patent Landscape Analysis (Focus on Synthetic Methodologies and Non-Clinical Applications)

The patent landscape for isoquinoline derivatives reveals a strong focus on their synthesis and application in medicinal chemistry. Several patents protect novel synthetic methods for preparing substituted isoquinolines, reflecting their importance as intermediates for pharmaceutical agents. google.comgoogle.com

One patented methodology involves the coupling of a metalated N-(2-methylbenzylidene)amine with a nitrile, followed by cyclization to yield the isoquinoline core. google.com Another key patent describes a process for making specific isoquinoline compounds that are crucial for producing biologically active molecules. google.com These patents often cover a broad range of substituents, which would include difluoromethyl groups, to protect a wide chemical space for future drug development programs.

In terms of non-clinical applications, the patent literature aligns with the research findings in material science. Patents covering organic electronic devices often claim broad classes of heterocyclic compounds, including isoquinolines, as components in emissive or charge-transport layers. While not always specifying a difluoromethyl substituent, the general claims are structured to encompass such variations. The inherent fluorescence of many isoquinoline derivatives makes them attractive for applications in sensing and imaging, areas that are also subjects of patent filings. google.com A review of the patent landscape for inhibitors of key biological targets, such as the BCL-2 family of proteins, often shows isoquinoline as a core scaffold in the claimed chemical structures, demonstrating its widespread use in non-clinical, discovery-phase research. nih.gov

| Patent Number / Reference | Focus Area | Description of Technology/Application |

| WO2013003315A2 | Synthetic Methodology | Describes a novel method for preparing isoquinolines by coupling a metalated N-(2-methylbenzylidene)amine with a nitrile, followed by cyclization. google.com |

| US9340511B2 | Synthetic Methodology | Details a process for making substituted isoquinoline-3-carboxamides and related compounds, important for pharmaceutical synthesis. google.com |

| US20040224420A1 | Non-Clinical Application (Sensors) | Discloses fluorescent sensors for detecting analytes, particularly metal ions, where the sensor molecule can be based on various dye platforms, including heterocyclic structures. google.com |

| Patent Landscape Review nih.gov | Non-Clinical Application (Drug Discovery) | Reviews patents for inhibitors of MCL-1 (a BCL-2 family protein), where various heterocyclic cores, including isoquinoline analogues, are common scaffolds for potent inhibitors. nih.gov |

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Approaches

The demand for environmentally benign chemical processes is a major driver of innovation in organic synthesis. For 1-(difluoromethyl)isoquinoline and its derivatives, future research is increasingly focused on green chemistry principles. A notable advancement in this area is the use of visible-light-driven photoredox catalysis. acs.org This method offers a highly efficient and mild approach for the difluoromethylation of isocyanides to produce various difluoromethylated isoquinolines. acs.org The use of an electrophilic S-(difluoromethyl)diarylsulfonium salt as a difluoromethyl radical precursor under these conditions represents a significant step towards more sustainable synthesis. acs.org

Another promising green approach involves one-pot multistep syntheses, which reduce waste and improve efficiency by minimizing purification steps. rsc.org Researchers are exploring novel one-pot strategies to create substituted 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles. rsc.org Additionally, a patented method highlights the use of blue light irradiation with a catalyst to prepare 1-difluoromethyl phenyl ketone isoquinoline (B145761), emphasizing mild reaction conditions and high conversion rates suitable for industrial-scale production. google.com The development of metal-free radical cascade cyclization reactions further underscores the shift towards more sustainable and cost-effective synthetic routes. acs.org

Exploration of Novel Reaction Pathways and Reagents

The discovery of new reaction pathways and reagents is crucial for expanding the chemical space of this compound derivatives. A significant area of exploration is radical cascade cyclization. acs.orgrsc.org A highly efficient method for synthesizing difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been developed using this approach under metal-free conditions. acs.org This strategy demonstrates excellent functional group tolerance, yielding products in good yields. acs.org

The use of novel reagents is also at the forefront of this research. S-(difluoromethyl)diarylsulfonium salt has proven to be an effective difluoromethyl radical precursor in visible-light-driven reactions. acs.org Furthermore, the development of synthetic methods for 1-fluoroalkylisoquinolines from N-fluoroalkyl-1,2,3-triazoles opens up new avenues for creating structurally diverse derivatives. rsc.org These new pathways often involve the generation of radical intermediates and subsequent intramolecular cyclization to form the desired isoquinoline core. acs.org

| Reagent/Method | Reactants | Product | Key Features |

| Visible-Light Photoredox Catalysis | Isocyanides, S-(Difluoromethyl)diarylsulfonium Salt | Difluoromethylated Isoquinolines | Mild conditions, high efficiency acs.org |

| Metal-Free Radical Cascade Cyclization | 2-Arylbenzoimidazoles, α,α-Difluorophenylacetic Acid | Difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Base- and metal-free, good yields acs.org |

| One-Pot Synthesis from Triazoles | N-Fluoroalkyl-1,2,3-triazoles | 1-Fluoroalkyl-3-fluoroisoquinolines | High-yielding, novel strategy rsc.org |

| Blue Light Irradiation | Alkenyl isocyanide, Iododifluoroacetophenone | 1-Difluoromethyl phenyl ketone isoquinoline | Mild conditions, high conversion rate google.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers the potential to predict the properties and activities of novel derivatives, thereby guiding synthetic efforts. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to model the electronic and structural properties of isoquinoline-based chromophores. nih.gov These computational studies can provide insights into key parameters like ionization potential, global hardness, and energy gaps, which are crucial for designing molecules with specific electronic properties. nih.gov

Furthermore, computational approaches are being used to understand reaction mechanisms, such as those involved in heterocyclization reactions for the synthesis of fluorinated isoquinolines. whiterose.ac.uk By modeling reaction pathways and transition states, researchers can optimize reaction conditions and predict the feasibility of new synthetic routes. whiterose.ac.ukacs.org These predictive models are instrumental in accelerating the design-build-test-learn cycle, leading to the more rapid development of new compounds with desired characteristics. researchgate.net

| Computational Method | Application | Predicted Properties/Outcomes |

| DFT/TD-DFT | Design of isoquinoline-based derivatives | Ionization potential, global hardness, energy gap nih.gov |